Fmoc-Ser(tBu)-ODhbt
CAS No.: 109434-27-7
Cat. No.: VC21537148
Molecular Formula: C29H28N4O6
Molecular Weight: 528.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109434-27-7 |
---|---|
Molecular Formula | C29H28N4O6 |
Molecular Weight | 528.6 g/mol |
IUPAC Name | (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
Standard InChI | InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)/t25-/m0/s1 |
Standard InChI Key | NCZXTUHFIKZNNH-VWLOTQADSA-N |
Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES | CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Chemical Identity and Structural Characteristics
Fmoc-Ser(tBu)-ODhbt, with the CAS number 109434-27-7, is formally known as (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate . This compound represents L-serine with two key protecting groups: a tert-butyl (tBu) group protecting the side chain hydroxyl and a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino function. The carboxyl group is activated as an ODhbt ester.
Molecular Composition
Fmoc-Ser(tBu)-ODhbt has a molecular formula of C29H28N4O6 with a calculated molecular weight of 528.57 g/mol . The compound contains several key functional groups that contribute to its reactivity and utility in peptide synthesis:
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Fmoc protecting group (fluorenylmethoxycarbonyl)
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tert-butyl ether protected serine side chain
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3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester (ODhbt) activating group
The exact mass of this compound has been determined to be 528.20088463 Da, confirming its molecular composition .
Structural Features
The compound's structure can be divided into three principal components:
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The amino acid core (L-serine)
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The protecting groups (Fmoc on the α-amino group and tBu on the side chain)
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The activating ester (ODhbt group)
This specific structural arrangement provides both protection of reactive functional groups and activation of the carboxyl group, making it ideal for peptide coupling reactions.
Physical and Chemical Properties
Understanding the physical and chemical properties of Fmoc-Ser(tBu)-ODhbt is essential for its effective application in laboratory settings. The compound exhibits specific characteristics that influence its handling, storage, and reactivity.
Physical Properties
Property | Value | Reference |
---|---|---|
Molecular Weight | 528.57 g/mol | |
Physical Form | Solid powder | |
Solubility | Soluble in DMSO | |
XLogP3-AA | 5.4 | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 8 | |
Rotatable Bond Count | 10 |
These properties collectively contribute to the compound's behavior in various solvent systems and reaction conditions. The relatively high XLogP3-AA value of 5.4 indicates significant lipophilicity, which explains its limited solubility in aqueous environments.
Applications in Peptide Synthesis
The primary application of Fmoc-Ser(tBu)-ODhbt lies in peptide synthesis, particularly in solid-phase methodologies. Its specific design offers distinct advantages in this context.
Enhanced Reactivity
A defining characteristic of Fmoc-Ser(tBu)-ODhbt is that ODhbt esters demonstrate superior reactivity compared to OPfp (pentafluorophenyl) esters in peptide synthesis . This enhanced reactivity leads to several practical benefits:
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More efficient coupling reactions
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Potential for shorter reaction times
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Higher yields of desired peptide products
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Possible reduction in side reactions
The increased reactivity can be particularly valuable when dealing with difficult coupling reactions or sterically hindered amino acid residues.
Role in Fmoc Solid-Phase Peptide Synthesis
Fmoc solid-phase peptide synthesis (SPPS) represents one of the most widely used methods for producing synthetic peptides. Within this methodology, Fmoc-Ser(tBu)-ODhbt serves as a building block that incorporates serine residues into the growing peptide chain.
The process typically involves:
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Deprotection of the Fmoc group on the previous amino acid
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Coupling of Fmoc-Ser(tBu)-ODhbt
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Repetition of this cycle with other Fmoc-protected amino acids
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Final cleavage to remove all protecting groups
The ODhbt activation enhances the efficiency of the coupling step, which is often the rate-limiting step in peptide synthesis.
Laboratory Usage and Preparation
Effective utilization of Fmoc-Ser(tBu)-ODhbt in the laboratory requires proper preparation of stock solutions and adherence to specific handling protocols.
Stock Solution Preparation
The following table provides guidelines for preparing stock solutions of Fmoc-Ser(tBu)-ODhbt at various concentrations:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 1.8919 mL | 9.4595 mL | 18.919 mL |
5 mM | 0.3784 mL | 1.8919 mL | 3.7838 mL |
10 mM | 0.1892 mL | 0.9459 mL | 1.8919 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility profile, with DMSO being the preferred option .
Related Compounds and Structural Analogues
Fmoc-Ser(tBu)-ODhbt belongs to a broader family of amino acid derivatives used in peptide synthesis. Understanding its relationship to similar compounds provides context for its specific applications.
D-Isomer Variant
A D-isomer variant of this compound, Fmoc-D-Ser(tBu)-ODhbt (CAS: 201210-27-7), exists with slightly different properties . The D-isomer has a molecular formula of C28H28N4O6 and a molecular weight of 516.5 g/mol . Its primary structural difference lies in the stereochemistry of the serine residue, which affects its behavior in stereoselective peptide synthesis.
Non-Activated Serine Derivatives
Fmoc-Ser(tBu)-OH represents the non-activated precursor to Fmoc-Ser(tBu)-ODhbt. This compound, with CAS number 71989-33-8, has a molecular weight of 383.443 g/mol and is commonly used in peptide synthesis when alternative activation methods are employed .
The conversion of Fmoc-Ser(tBu)-OH to Fmoc-Ser(tBu)-ODhbt introduces the reactive ODhbt ester, significantly enhancing the compound's coupling efficiency in peptide synthesis reactions.
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